Dibromoanthraquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

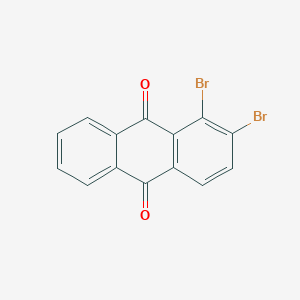

Dibromoanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H6Br2O2 and its molecular weight is 366 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Electronics

Dibromoanthraquinone as a Building Block

This compound serves as a crucial electron-deficient building block for the synthesis of semiconducting materials, particularly in:

- Organic Light Emitting Diodes (OLEDs)

- Organic Photovoltaics (OPVs)

- Fluorophores

The compound's structure allows for enhanced conjugation, facilitating the development of complex organic polymers that exhibit favorable electronic properties. For instance, conjugated organic polymers derived from DBAQ have shown promising results in light absorption and emission, critical for OLED applications.

Case Study: AQTEE-COP Polymer

A notable example is the AQTEE-COP polymer synthesized through cross-coupling reactions involving DBAQ. This polymer demonstrated efficient photocatalytic hydrogen peroxide production under visible light irradiation, achieving an initial rate of 3204 μmol g−1 h−1 without additional photosensitizers or co-catalysts .

Photocatalysis

Photocatalytic Applications

This compound has been utilized in photocatalytic systems due to its ability to generate reactive species under light exposure. Its derivatives have been explored for:

- Water splitting

- Environmental remediation

The incorporation of DBAQ into photocatalytic systems enhances the efficiency of light-driven reactions, making it a valuable component in sustainable energy technologies.

Bioimaging

Near-Infrared Fluorophores

Recent advancements have seen DBAQ derivatives being developed for bioimaging applications, particularly in the near-infrared (NIR) region. These compounds are advantageous due to their:

- High photostability

- Biocompatibility

- Ability to penetrate biological tissues

Case Study: AQMN Fluorophores

A novel donor–acceptor–donor type fluorophore based on DBAQ was developed for imaging mouse ear vessels. It exhibited high resolution and signal-to-background ratios, demonstrating its potential in medical diagnostics and biological research .

Toxicology

Health Implications

While this compound has numerous applications, it is also associated with toxicological concerns. Studies have indicated that certain derivatives, such as 1-amino-2,4-dibromoanthraquinone (ADBAQ), exhibit mutagenic properties and can induce carcinogenic effects in laboratory animals .

Table: Toxicological Findings of ADBAQ

特性

CAS番号 |

14381-79-4 |

|---|---|

分子式 |

C14H6Br2O2 |

分子量 |

366 g/mol |

IUPAC名 |

1,2-dibromoanthracene-9,10-dione |

InChI |

InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |

InChIキー |

TXWUOIRCWNCWPU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |

同義語 |

1,2-Dibromo-9,10-anthraquinone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。